molecular formula C7H10BrN3 B8761730 5-Bromo-4-isopropylpyrimidin-2-amine CAS No. 1192813-91-4

5-Bromo-4-isopropylpyrimidin-2-amine

Cat. No.: B8761730
CAS No.: 1192813-91-4
M. Wt: 216.08 g/mol
InChI Key: GSCRYWWEBZTTBF-UHFFFAOYSA-N
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Description

5-Bromo-4-isopropylpyrimidin-2-amine is a pyrimidine derivative characterized by a bromine atom at position 5, an isopropyl group at position 4, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No.

1192813-91-4

Molecular Formula

C7H10BrN3

Molecular Weight

216.08 g/mol

IUPAC Name

5-bromo-4-propan-2-ylpyrimidin-2-amine

InChI

InChI=1S/C7H10BrN3/c1-4(2)6-5(8)3-10-7(9)11-6/h3-4H,1-2H3,(H2,9,10,11)

InChI Key

GSCRYWWEBZTTBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=NC=C1Br)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Physicochemical Properties

The table below compares 5-Bromo-4-isopropylpyrimidin-2-amine with structurally related pyrimidines, focusing on substituent variations and their impacts:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
This compound Br (5), isopropyl (4), NH₂ (2) C₇H₁₁BrN₃ 229.09 g/mol High lipophilicity; potential kinase inhibitor Inferred
5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine Br (5), Cl (2), cyclopentyl (4) C₉H₁₁BrClN₃ 276.56 g/mol Intermediate in drug synthesis; cyclopentyl enhances steric bulk
5-Bromo-4-methoxypyrimidin-2-amine Br (5), OCH₃ (4), NH₂ (2) C₅H₆BrN₃O 204.03 g/mol Electron-donating methoxy group increases solubility
5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine Br (5), Cl (2), CF₃ (6) C₅H₃BrClF₃N₃ 293.45 g/mol Strong electron-withdrawing CF₃ enhances reactivity
5-Bromo-2-aminopyrimidine Br (5), NH₂ (2) C₄H₄BrN₃ 174.00 g/mol Simpler structure; used in cross-coupling reactions
Key Observations:
  • Lipophilicity : The isopropyl group in This compound likely increases lipophilicity compared to methoxy or unsubstituted analogs, impacting membrane permeability in drug design.
  • Solubility : Methoxy-substituted derivatives (e.g., ) exhibit higher aqueous solubility due to polarity, whereas bulky alkyl groups (isopropyl, cyclopentyl) reduce solubility.
Key Observations:
  • Halogenation : NBS is commonly used for regioselective bromination (e.g., ).
  • Reduction: Stannous chloride (SnCl₂) effectively reduces nitro groups to amines (e.g., ).
  • Challenges : Bulky substituents (e.g., isopropyl) may require optimized conditions to avoid steric hindrance.

Structural and Crystallographic Insights

X-ray crystallography data from analogs reveals the following trends:

  • Planarity : Pyrimidine rings are typically planar, with deviations <0.1 Å (e.g., ).
  • Hydrogen Bonding : In 5-Bromo-2-chloropyrimidin-4-amine, N–H···N hydrogen bonds form 2D networks, stabilizing the crystal lattice .
  • Steric Effects : Bulky groups (e.g., isopropyl) may disrupt packing efficiency, lowering melting points compared to smaller substituents.

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